molecular formula C11H9ClN2O B175900 2-chloro-N-(quinolin-3-yl)acetamide CAS No. 121221-07-6

2-chloro-N-(quinolin-3-yl)acetamide

Cat. No.: B175900
CAS No.: 121221-07-6
M. Wt: 220.65 g/mol
InChI Key: GDGMXFPYPJHPSM-UHFFFAOYSA-N
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Description

2-Chloro-N-(quinolin-3-yl)acetamide (CAS 121221-07-6) is a high-purity synthetic organic compound with the molecular formula C 11 H 9 ClN 2 O and a molecular weight of 220.66 g/mol. It serves as a versatile chemical intermediate and building block in medicinal chemistry research, particularly for the synthesis of novel quinoline derivatives. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers utilize this acetamide derivative as a key precursor for developing new compounds with potential pharmacological properties. Quinoline-based molecules have demonstrated significant anticancer activity, acting through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, structural analogs and derivatives have shown promising antibacterial and antifungal activities in biological evaluations . The reactive chloroacetamide group in this compound allows for further functionalization, enabling the creation of diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-quinolin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGMXFPYPJHPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575455
Record name 2-Chloro-N-(quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121221-07-6
Record name 2-Chloro-N-(quinolin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(quinolin-3-yl)acetamide
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Preparation Methods

Reaction Mechanism

The most widely reported method involves the nucleophilic substitution of chloroacetyl chloride with quinolin-3-amine under basic conditions. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

General Procedure (Adapted from WO2022077154A1):

  • Reagents :

    • Quinolin-3-amine (1.0 equiv)

    • Chloroacetyl chloride (1.2–1.5 equiv)

    • Base: Triethylamine (TEA, 2.0 equiv) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv)

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Steps :

    • Dissolve quinolin-3-amine in DCM (40 mL per 10 mmol) and cool to 0°C.

    • Add TEA/DIPEA dropwise, followed by chloroacetyl chloride.

    • Stir at 0°C for 30 minutes, then warm to room temperature for 2–4 hours.

    • Quench with ice water, extract with DCM, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Yield : 85–90%

Solvent-Dependent Optimization

Comparative Analysis of Solvents and Bases

SolventBaseTemperatureYieldPurity (HPLC)Reference
DCMDIPEA0°C → RT90%98.3%
DMFTEART88%96.4%
THFNaHCO₃Reflux78%92.1%

Key Observations :

  • DCM/DIPEA : Highest yield (90%) and scalability for industrial applications.

  • DMF/TEA : Suitable for lab-scale synthesis with shorter reaction times (2 hours).

  • THF/NaHCO₃ : Lower yield due to incomplete acylation at reflux.

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Method from EP2621894B1

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Conditions :

    • Solvent: Ethyl acetate/DCM (1.5:1 v/v)

    • Base: Aqueous Na₂CO₃ (2.0 equiv)

    • Time: 1 hour at 40°C

Advantages :

  • Eliminates column chromatography; product precipitates directly.

  • Yield: 87% with 99% purity.

Microwave-Assisted Synthesis

Accelerated Protocol (Adapted from ACS Omega)

  • Microwave Conditions :

    • Power: 300 W

    • Temperature: 100°C

    • Time: 15 minutes

Outcome :

  • Yield increases to 92% compared to conventional heating (78%).

  • Reduced side products (e.g., diacylation).

One-Pot Synthesis via Schotten-Baumann Reaction

Modified Procedure from Der Pharma Chemica

  • Combine quinolin-3-amine (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in water.

  • Add NaOH (2.0 equiv) dropwise at 0°C.

  • Stir vigorously for 1 hour; filter and recrystallize from ethanol.

Yield : 82% with >95% purity.

Catalytic Systems for Low-Temperature Synthesis

CuI-Mediated Coupling (J. Org. Chem.)

  • Reagents :

    • CuI (10 mol%)

    • Terminal alkyne (3.0 equiv)

    • Solvent: Ethanol

Procedure :

  • React 2-chloro-N-(quinolin-3-yl)acetamide with alkynes at room temperature.

  • Note : Primarily used for downstream derivatization but confirms substrate stability.

Critical Analysis of Methodologies

Advantages and Limitations

MethodProsCons
Direct AcylationHigh yield, scalableRequires chromatography
PTCNo chromatographyLimited solvent compatibility
MicrowaveFast, high efficiencySpecialized equipment needed
Schotten-BaumannAqueous conditionsModerate yield

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(quinolin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of quinoline amines.

Scientific Research Applications

Biological Activities

The quinoline scaffold, which includes 2-chloro-N-(quinolin-3-yl)acetamide, is known for a wide range of biological activities. Recent studies highlight its potential in the following areas:

  • Antimicrobial Activity : Compounds containing the quinoline structure have exhibited significant antibacterial and antifungal properties. For instance, derivatives of quinoline have shown effectiveness against Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger .
  • Anti-inflammatory Properties : Research indicates that quinoline derivatives can act as anti-inflammatory agents, potentially useful in treating conditions like arthritis and colitis .
  • Anticancer Activity : Several studies report that quinoline-based compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .
  • Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of HIV and other viral pathogens .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

  • Vilsmeier-Haack Reaction : This method involves the formylation of quinoline derivatives to produce 2-chloroquinoline-3-carbaldehyde, which can then be reacted with acetamide derivatives to yield this compound .
  • Nucleophilic Substitution Reactions : The chlorine atom in 2-chloroquinoline can be substituted with various nucleophiles, including amines and thioureas, leading to a variety of functionalized products with potential biological activities .

Therapeutic Potential

The therapeutic applications of this compound are promising:

Pain Management

Research has indicated that quinoline-derived amides can act as modulators of the vanilloid receptor (VR1), which is involved in pain perception. These compounds may serve as potential analgesics for treating chronic pain conditions such as arthritis .

Diabetes Management

Recent studies have explored the synthesis of piperazine-conjugated quinoline derivatives aimed at addressing type 2 diabetes. These compounds may enhance insulin sensitivity or exhibit anti-diabetic effects through various mechanisms .

Neuroprotective Agents

Quinoline derivatives are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Their ability to chelate metal ions and inhibit amyloid-beta aggregation presents a novel approach to treatment .

Case Studies

Several case studies illustrate the practical applications and efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro .
Study CAnticancer PotentialInduced apoptosis in cancer cell lines through enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-chloro-N-(quinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most derivatives are synthesized via nucleophilic substitution, where chloroacetyl chloride reacts with amines or heterocyclic bases. For example, 2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide was prepared in 92% yield using DMF as a solvent , while the hydroxyacetamide derivative (3g) achieved 78% yield under reflux conditions .
  • Substituent Effects: The quinoline core in 2-chloro-N-(quinolin-3-yl)acetamide provides a planar aromatic system conducive to π-π stacking in biological targets, whereas pyridine or pyrazole-based analogues may exhibit different solubility and steric profiles.

Key Observations :

  • Anticancer Activity : The thiadiazol-2-yl derivative (7d) demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in the same study . This highlights the impact of incorporating electron-withdrawing groups (e.g., fluorine) and rigid heterocycles.
  • Antimicrobial Activity : Chloroacetamides with oxadiazole or thiadiazole moieties exhibit moderate antimicrobial effects, likely due to interactions with bacterial enzymes .
  • Herbicidal Activity : Alachlor and related chloroacetamides inhibit plant α-amylase, underscoring the role of lipophilic substituents (e.g., methoxymethyl) in herbicidal potency .

Structure-Activity Relationship (SAR) Insights

  • Quinoline vs.
  • Chlorine Substitution : The 2-chloro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes (e.g., glutathione S-transferase inhibition in herbicides) .
  • Auxiliary Substituents : Methoxy or cyclohexyl groups improve lipid solubility, influencing membrane permeability and bioavailability .

Biological Activity

2-Chloro-N-(quinolin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C10H8ClN2OC_{10}H_{8}ClN_{2}O. The presence of a chloro group and a quinoline moiety suggests potential interactions with biological targets, which are critical for its activity.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of this compound and related compounds. The following table summarizes key findings regarding its antibacterial efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
Escherichia coli4 µg/mLMore potent than penicillin G
Staphylococcus aureus8 µg/mLComparable to norfloxacin
Klebsiella pneumoniae16 µg/mLLess effective than erythromycin
Pseudomonas aeruginosa32 µg/mLSimilar to standard drugs

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Antiviral Activity

The antiviral properties of this compound have also been explored. A notable study highlighted that quinoline derivatives could inhibit viral replication effectively. The mechanism appears to involve the disruption of viral entry or replication processes within host cells. For example, compounds with similar structures demonstrated up to 85% inhibition of viral growth in vitro, with low cytotoxicity observed at effective concentrations .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
HeLa (cervical cancer)15Significant growth inhibition
MCF-7 (breast cancer)20Moderate cytotoxicity
A549 (lung cancer)25Effective at higher concentrations

Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression . Further investigations into its mechanism of action are warranted to fully elucidate its anticancer properties.

Case Studies

  • Antibacterial Efficacy Study : A study conducted on a series of quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The study concluded that structural modifications could optimize the biological activity of these compounds.
  • Antiviral Mechanism Exploration : Another research effort focused on the antiviral mechanisms of quinoline derivatives, revealing that they might inhibit viral replication by interfering with RNA synthesis. This finding supports the further development of these compounds as antiviral agents .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(quinolin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :
    • Nucleophilic substitution : React 3-aminoquinoline with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC (hexane:ethyl acetate 7:3) .
    • Alternative route : Adapt the Vilsmeier-Haack reaction (as used for quinoline derivatives in ) by substituting starting materials to introduce the acetamide group. Optimize temperature (353 K) and solvent (DMF/POCl₃) .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), base strength (TEA vs. K₂CO₃), and reaction time (12–24 h) to improve yield (>70%) and reduce impurities. Purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Key Techniques :
    • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the quinoline proton environment (δ 8.5–9.0 ppm) and acetamide carbonyl (δ 165–170 ppm) .
    • FTIR : Identify C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
    • Single-crystal XRD : Resolve intramolecular interactions (e.g., C–H···O) and hydrogen-bonding networks critical for stability .
  • Data Validation : Cross-reference HRMS (e.g., m/z 275.0582 for [M+H]⁺) and elemental analysis (C, H, N ±0.3%) .

Q. What preliminary biological screening strategies are recommended for this compound?

  • In vitro assays :
    • Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (C. albicans) at 10–100 µg/mL .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Dosage : Start at 10 µM and escalate to 100 µM, noting solubility in DMSO (<1% v/v in media) .

Advanced Research Questions

Q. How can substitution reactions at the chloro and quinoline moieties be tailored to enhance bioactivity?

  • Functionalization Strategies :
    • Nucleophilic substitution : Replace Cl with amines (e.g., piperidine) or thiols under basic conditions (NaOH, EtOH, reflux) .
    • Quinoline modification : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedländer synthesis to modulate electronic effects on receptor binding .
  • Case Study : Substitution with pyrrolidine increased antinociceptive activity in related compounds (ED₅₀ = 15 mg/kg in murine models) .

Q. What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or EGFR kinase, leveraging the quinoline core’s π-π stacking potential .
  • ADMET Prediction : Employ SwissADME to assess LogP (~2.5), BBB permeability (low), and CYP450 inhibition risk .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to evaluate stability in binding pockets, focusing on hydrogen bonds with key residues (e.g., COX-2 Tyr385) .

Q. How can contradictory data on biological activity be resolved?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from strain-specific resistance or assay conditions.
    • Resolution :

Validate via standardized CLSI protocols.

Compare with structurally analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide in ) to isolate substituent effects .

Use isogenic bacterial strains to rule out efflux pump interference .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(quinolin-3-yl)acetamide
Reactant of Route 2
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2-chloro-N-(quinolin-3-yl)acetamide

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